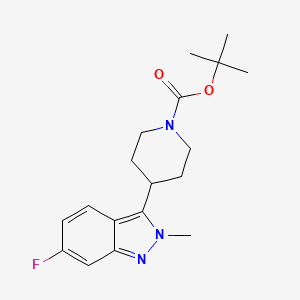

![molecular formula C16H14BF2N2O2S- B12283228 3-(2,2-Difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-4-yl)propanoic acid](/img/structure/B12283228.png)

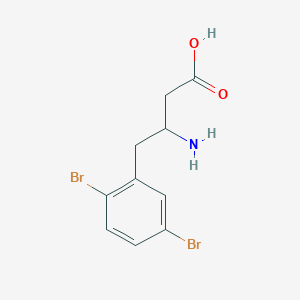

3-(2,2-Difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-4-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

化学反応の分析

反応の種類

BDP 558/568 カルボン酸は、以下を含むさまざまな化学反応を起こします。

置換反応: カルボン酸基は活性化され、他の官能基で置換することができます。

アミド結合形成: カルボン酸基は、EDC や HATU などの活性化剤の存在下で、第一アミン基と反応して安定なアミド結合を形成することができます。

一般的な試薬と条件

活性化剤: EDC (1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド) と HATU (1-[ビス(ジメチルアミノ)メチレン]-1H-1,2,3-トリアゾロ[4,5-b]ピリジニウム 3-オキシドヘキサフルオロリン酸) は、アミド結合形成のためにカルボン酸基を活性化するために一般的に使用されます。

溶媒: DCM、DMF、DMSO は、化合物を溶解し、反応を促進する能力があるため、頻繁に使用される溶媒です。

生成される主要な生成物

これらの反応から生成される主要な生成物には、ペプチド合成など、さらなる用途で使用できるさまざまなアミド誘導体が含まれます .

科学研究への応用

BDP 558/568 カルボン酸は、以下を含む科学研究において幅広い用途があります。

化学: さまざまな化学アッセイと反応における蛍光プローブとして使用されます。

生物学: イメージングと追跡の目的で、タンパク質や核酸などの生体分子の標識に使用されます。

医学: 診断ツールと治療薬の開発に使用されます。

産業: さまざまな産業プロセスにおける蛍光染料とマーカーの合成に適用されます。

科学的研究の応用

BDP 558/568 carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe in various chemical assays and reactions.

Biology: Employed in the labeling of biomolecules, such as proteins and nucleic acids, for imaging and tracking purposes.

Medicine: Utilized in the development of diagnostic tools and therapeutic agents.

Industry: Applied in the synthesis of fluorescent dyes and markers for various industrial processes.

作用機序

類似化合物との比較

特性

分子式 |

C16H14BF2N2O2S- |

|---|---|

分子量 |

347.2 g/mol |

IUPAC名 |

3-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-4-yl)propanoic acid |

InChI |

InChI=1S/C16H14BF2N2O2S/c18-17(19)20-11(6-8-16(22)23)3-4-12(20)10-13-5-7-14(21(13)17)15-2-1-9-24-15/h1-5,7,9-10,14H,6,8H2,(H,22,23)/q-1 |

InChIキー |

AQRXTSIFUROMPR-UHFFFAOYSA-N |

正規SMILES |

[B-]1(N2C(C=CC2=CC3=CC=C(N31)CCC(=O)O)C4=CC=CS4)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tetrapotassium;2-[4-[bis(carboxymethyl)amino]-3-(carboxymethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12283153.png)

![21-Methyl-6-(trifluoromethyl)-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,16,18,20-octaen-14-one](/img/structure/B12283158.png)

![Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydochloride](/img/structure/B12283175.png)

![N-[2-(3,5-Dioxopiperazino)propyl]-N-(2-amino-2-oxoethyl)glycine](/img/structure/B12283180.png)

![(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B12283202.png)

![(8-Formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) 2-methylpropanoate](/img/structure/B12283215.png)

![N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide](/img/structure/B12283217.png)

![(3aR,7aS)-5-Boc-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B12283238.png)